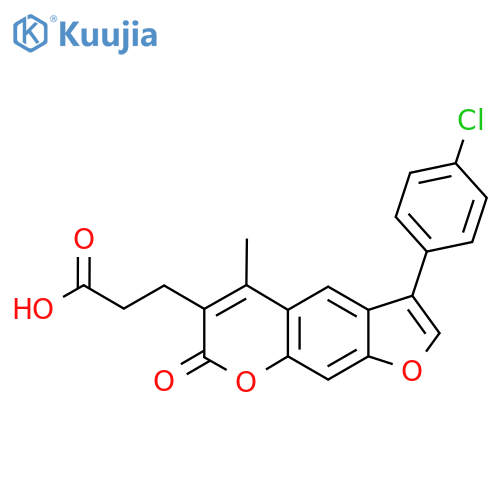

Cas no 777857-52-0 (3-3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylpropanoic acid)

777857-52-0 structure

商品名:3-3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylpropanoic acid

CAS番号:777857-52-0

MF:C21H15ClO5

メガワット:382.793805360794

MDL:MFCD03660164

CID:4716952

3-3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid

- MLS001165376

- SMR000540072

- 3-[3-(4-chlorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid

- BDBM58376

- cid_1792822

- HMS2862G12

- STL456857

- 3-[3-(4-chlorophenyl)-7-keto-5-methyl-furo[3,2-g]chromen-6-yl]propionic acid

- 7H-furo[3,2-g][1]benzopyran-6-propanoic acid, 3-(4-chlorophenyl)-5-methyl-7-oxo-

- 3-[3

- 3-3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylpropanoic acid

-

- MDL: MFCD03660164

- インチ: 1S/C21H15ClO5/c1-11-14(6-7-20(23)24)21(25)27-19-9-18-16(8-15(11)19)17(10-26-18)12-2-4-13(22)5-3-12/h2-5,8-10H,6-7H2,1H3,(H,23,24)

- InChIKey: GMCMEYZNEXEIDX-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)C1=COC2=CC3=C(C=C21)C(C)=C(C(=O)O3)CCC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 637

- トポロジー分子極性表面積: 76.7

- 疎水性パラメータ計算基準値(XlogP): 4.2

3-3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C135935-2000mg |

3-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid |

777857-52-0 | 2g |

$ 505.00 | 2022-06-06 | ||

| abcr | AB417093-500 mg |

3-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid |

777857-52-0 | 500MG |

€151.00 | 2023-02-19 | ||

| abcr | AB417093-1 g |

3-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid |

777857-52-0 | 1 g |

€172.20 | 2023-07-19 | ||

| abcr | AB417093-500mg |

3-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid; . |

777857-52-0 | 500mg |

€157.00 | 2025-02-18 | ||

| OTAVAchemicals | 1090601-1G |

3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid |

777857-52-0 | 95% | 1G |

$150 | 2023-07-04 | |

| Ambeed | A775765-1g |

3-[3-(4-CHlorophenyl)-5-methyl-7-oxo-7h-furo[3,2-g]chromen-6-yl]propanoic acid |

777857-52-0 | 95% | 1g |

$108.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386267-5g |

3-(3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid |

777857-52-0 | 95% | 5g |

¥3283.00 | 2024-04-29 | |

| A2B Chem LLC | BA35728-1g |

3-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7h-furo[3,2-g]chromen-6-yl]propanoic acid |

777857-52-0 | >95% | 1g |

$384.00 | 2024-04-19 | |

| TRC | C135935-500mg |

3-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid |

777857-52-0 | 500mg |

$ 195.00 | 2022-06-06 | ||

| TRC | C135935-1000mg |

3-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid |

777857-52-0 | 1g |

$ 315.00 | 2022-06-06 |

3-3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylpropanoic acid 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

777857-52-0 (3-3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylpropanoic acid) 関連製品

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 152840-81-8(Valine-1-13C (9CI))

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量